6-(4-Acetylphenyl)quinoline
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Overview
Description
6-(4-Acetylphenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-acetylphenyl group. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Acetylphenyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate ketone under acidic or basic conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aryl methyl ketone in the presence of a base .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems and green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Acetylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
6-(4-Acetylphenyl)quinoline has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Quinolines, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(4-Acetylphenyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
4-Phenylquinoline: Similar in structure but lacks the acetyl group, affecting its reactivity and biological activity.
2-Acetylquinoline: Differently substituted, leading to variations in chemical behavior and applications
Uniqueness: 6-(4-Acetylphenyl)quinoline is unique due to the presence of both the quinoline core and the 4-acetylphenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13NO |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(4-quinolin-6-ylphenyl)ethanone |
InChI |
InChI=1S/C17H13NO/c1-12(19)13-4-6-14(7-5-13)15-8-9-17-16(11-15)3-2-10-18-17/h2-11H,1H3 |
InChI Key |
QUJZAGVEFFEHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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